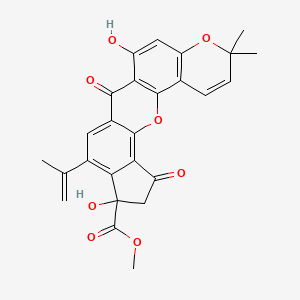

![molecular formula C17H10O4 B1249582 1,3-dihydroxy-12H-benzo[b]xanthen-12-one CAS No. 22315-94-2](/img/structure/B1249582.png)

1,3-dihydroxy-12H-benzo[b]xanthen-12-one

Overview

Description

1,3-Dihydroxy-12H-benzo[b]xanthen-12-one (DHBX) is a naturally occurring compound found in a variety of plants, including the genus Solanum. It is a yellow crystalline powder and has a variety of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. DHBX is a promising compound for further study due to its potential therapeutic applications.

Scientific Research Applications

Cytotoxic Activity in Cancer Research

1,3-Dihydroxy-12H-benzo[b]xanthen-12-one: has been studied for its cytotoxic effects on cancer cells. Research indicates that it exhibits significant cytotoxic activity against tumor cell lines such as HeLa (cervical cancer) and HepG2 (hepatocellular liver carcinoma), while showing weak cytotoxic activity against normal liver cell line L02 . This differential cytotoxicity is crucial for developing cancer therapies that target cancer cells while sparing healthy ones.

DNA Binding Studies

This compound has been investigated for its ability to bind with DNA. Studies using absorption spectroscopy, fluorescence spectroscopy, circular dichroism spectroscopy, and viscosity measurements suggest an intercalative mode of binding with DNA . This property is important for understanding how drugs interact with genetic material and can lead to the development of new pharmaceuticals.

Material Science Applications

In material science, 1,3-dihydroxy-12H-benzo[b]xanthen-12-one can be used to create fluorescent dyes and markers. Its properties make it suitable for use in various scientific and industrial applications, including the development of new materials with specific optical characteristics.

Chemical Synthesis

The compound serves as a building block in chemical synthesis. Its structure allows for modifications that can lead to the creation of new compounds with desired properties for use in chemical research and drug development .

Chromatography

Due to its unique properties, 1,3-dihydroxy-12H-benzo[b]xanthen-12-one can be utilized in chromatographic techniques to help in the separation and analysis of complex mixtures, enhancing the detection and quantification of substances .

Analytical Chemistry

In analytical chemistry, this compound’s fluorescent properties are exploited for the detection and quantification of various analytes. It can be used as a probe in fluorescence spectroscopy, aiding in the analysis of biological and chemical samples .

Anticancer Drug Design

The electronic descriptors of 1,3-dihydroxy-12H-benzo[b]xanthen-12-one derivatives are being studied to understand their impact on anticancer activity. This research is part of the effort to design more effective anticancer drugs using quantitative structure-activity relationship (QSAR) models .

Life Science Research

Scientists in life sciences utilize this compound in various research applications, including studies on cell viability, apoptosis, and other cellular processes that are fundamental to understanding the mechanisms of diseases .

Mechanism of Action

Target of Action

The primary target of 1,3-dihydroxy-12H-benzo[b]xanthen-12-one is DNA . The compound interacts with calf thymus DNA (ct DNA), suggesting that it may have a similar interaction with human DNA .

Mode of Action

1,3-dihydroxy-12H-benzo[b]xanthen-12-one interacts with DNA through an intercalative mode . This means that the compound inserts itself between the base pairs of the DNA helix, which can disrupt the normal functioning of the DNA and potentially lead to changes in gene expression .

Biochemical Pathways

The disruption of these pathways could lead to changes in cell function and potentially cell death .

Result of Action

The molecular and cellular effects of 1,3-dihydroxy-12H-benzo[b]xanthen-12-one’s action are largely dependent on its interaction with DNA. By intercalating into the DNA helix, the compound can disrupt normal DNA function, potentially leading to changes in gene expression, cell function, and cell viability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,3-dihydroxy-12H-benzo[b]xanthen-12-one Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its target and exert its effects.

properties

IUPAC Name |

1,3-dihydroxybenzo[b]xanthen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O4/c18-11-7-13(19)16-15(8-11)21-14-6-10-4-2-1-3-9(10)5-12(14)17(16)20/h1-8,18-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSAPVEXKCXYFIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=C(C=C(C=C4O3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dihydroxy-12H-benzo[b]xanthen-12-one | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1,3-dihydroxy-12H-benzo[b]xanthen-12-one interact with DNA, and what are the downstream effects?

A1: Research indicates that 1,3-dihydroxy-12H-benzo[b]xanthen-12-one interacts with calf thymus DNA (ctDNA) through intercalation. [] This means the molecule inserts itself between the base pairs of DNA. This interaction was suggested by experiments using absorption spectroscopy, fluorescence spectroscopy, circular dichroism spectroscopy, and viscosity measurements. [] While the specific downstream effects aren't detailed in the provided research, DNA intercalation can interfere with essential cellular processes like replication and transcription, ultimately leading to cell death. This is supported by the observed cytotoxic activity of 1,3-dihydroxy-12H-benzo[b]xanthen-12-one against cancer cell lines. []

Q2: How does the structure of 1,3-dihydroxy-12H-benzo[b]xanthen-12-one relate to its activity compared to similar compounds?

A2: 1,3-dihydroxy-12H-benzo[b]xanthen-12-one possesses linearly fused aromatic rings. This structural feature contributes to its higher binding affinity to DNA compared to its isomer, 9,11-dihydroxy-12H-benzo[a]xanthen-12-one, which has angularly fused aromatic rings. [] This difference in binding affinity highlights the importance of the aromatic ring arrangement for DNA interaction and potentially influences the cytotoxic activity of these compounds. Further research exploring structural modifications within this class of compounds could provide valuable insights into structure-activity relationships and optimize their anticancer properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-hydroxy-4-[2-hydroxy-6-pentadecyl-4-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl]oxybenzoyl]oxy-6-methylbenzoic acid](/img/structure/B1249506.png)

![(3aS,4R,5S,6S,8R,9R,9aR,10R)-2-(exo-8-Methyl-8-azabicyclo[3.2.1]octan-3-ylsulfanyl)acetic acid 5-hydroxy-4,6,9,10-tetraMethyl-1-oxo-6-vinylperhydro-3a,9-propanocyclopentacycloocten-8-yl ester (RETAPAM](/img/structure/B1249507.png)

![N-cyclopropyl-7-[4-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]phenyl]-N-[(2,3-dimethylphenyl)methyl]-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide](/img/structure/B1249508.png)

![2-[(E)-but-2-en-2-yl]-10-[(4S,5S,6S)-4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[(4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B1249513.png)

![(3R,4aS,5R,6S)-5-ethenyl-3-[(4S)-4-hydroxy-6-(4-hydroxyphenyl)-2-oxohexyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one](/img/structure/B1249517.png)